Denudatine

Description

Properties

CAS No. |

26166-37-0 |

|---|---|

Molecular Formula |

C22H33NO2 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

(1S,5R,10S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15?,16?,17?,18?,19?,20-,21-,22-/m0/s1 |

InChI Key |

OVXLNQAYPUEDSI-OJUGFABFSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CCC[C@@]34C2CC(C31)[C@]56C4C(C(CC5)C(=C)C6O)O)C |

Canonical SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Pictograms |

Acute Toxic |

Synonyms |

denudatine |

Origin of Product |

United States |

Foundational & Exploratory

Denudatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

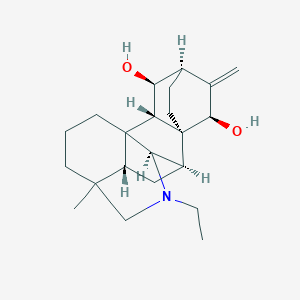

Denudatine is a C20-diterpenoid alkaloid with a complex hexacyclic structure. This class of natural products has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective properties. Found primarily in plant species of the genera Aconitum and Delphinium, this compound and its analogues represent a promising area for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.

Natural Sources of this compound

This compound is predominantly isolated from the roots of flowering plants belonging to the Ranunculaceae family. The primary species recognized as natural sources of this compound are:

-

Delphinium denudatum : The roots of this plant are a well-documented source of this compound, alongside other diterpenoid alkaloids such as vilmorrianone, panicutine, isotalatizidine, and condelphine[1].

-

Aconitum carmichaelii : The lateral roots of this species, commonly used in traditional Chinese medicine, have also been shown to contain this compound and its derivatives[2][3].

-

Aconitum kusnezoffii : This species is another documented source from which this compound has been isolated.

The concentration of this compound and other alkaloids can vary depending on the plant's geographical location, harvesting time, and the specific part of the plant being analyzed.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol with comprehensive quantitative data is not available in the literature, a representative methodology can be synthesized from established alkaloid isolation techniques and data from various studies.

Experimental Protocol: A Representative Method for this compound Isolation

This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Delphinium denudatum.

1. Preparation of Plant Material:

-

Air-dry the roots of Delphinium denudatum at room temperature in a well-ventilated area until a constant weight is achieved.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material (e.g., 1 kg) with methanol (B129727) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in a 5% aqueous hydrochloric acid solution.

-

Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 with an ammonium (B1175870) hydroxide (B78521) solution.

-

Extract the alkaline solution with chloroform (B151607) or dichloromethane (B109758) (e.g., 3 x 2 L) to obtain the total crude alkaloids.

-

Concentrate the organic layer under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 95:5) and visualizing with Dragendorff's reagent.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC on a C18 reversed-phase column.

-

A typical mobile phase would be a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 235 nm).

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), and comparison with published data.

Data Presentation: Quantitative Aspects of Isolation

Quantitative data for this compound isolation is scarce in the literature. The yield of total alkaloids and individual compounds can vary significantly. The following table provides a hypothetical representation based on typical alkaloid extractions.

| Parameter | Value | Reference |

| Starting Plant Material (dried roots) | 1 kg | - |

| Crude Methanolic Extract | 100 - 150 g | - |

| Crude Alkaloid Fraction | 5 - 10 g | - |

| Purified this compound | 50 - 200 mg | - |

Visualization of the Isolation Workflow

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways of this compound

The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of ion channels and anti-inflammatory pathways.

Modulation of Voltage-Gated Sodium Channels

Diterpenoid alkaloids are known to interact with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By modulating the activity of these channels, this compound may exert its analgesic and neuroprotective effects. The proposed mechanism involves the binding of this compound to the channel protein, which can lead to either activation or inhibition of sodium ion influx, thereby altering neuronal excitability.

Anti-inflammatory Effects via the NF-κB Pathway

The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is hypothesized that this compound may suppress the activation of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would, in turn, sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Visualization of a Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathways for this compound's biological activity.

Conclusion

This compound stands out as a diterpenoid alkaloid with considerable potential for therapeutic development. Its presence in readily available plant sources, combined with established, albeit general, isolation protocols, makes it an accessible compound for further research. The elucidation of its precise mechanisms of action, particularly its interaction with voltage-gated sodium channels and the NF-κB signaling pathway, will be crucial in advancing its journey from a natural product to a potential clinical candidate. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic promise.

References

- 1. Antifungal diterpenoid alkaloids from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Denudatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid with a complex hexacyclic structure. This class of natural products has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective properties. Found primarily in plant species of the genera Aconitum and Delphinium, this compound and its analogues represent a promising area for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.

Natural Sources of this compound

This compound is predominantly isolated from the roots of flowering plants belonging to the Ranunculaceae family. The primary species recognized as natural sources of this compound are:

-

Delphinium denudatum : The roots of this plant are a well-documented source of this compound, alongside other diterpenoid alkaloids such as vilmorrianone, panicutine, isotalatizidine, and condelphine[1].

-

Aconitum carmichaelii : The lateral roots of this species, commonly used in traditional Chinese medicine, have also been shown to contain this compound and its derivatives[2][3].

-

Aconitum kusnezoffii : This species is another documented source from which this compound has been isolated.

The concentration of this compound and other alkaloids can vary depending on the plant's geographical location, harvesting time, and the specific part of the plant being analyzed.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol with comprehensive quantitative data is not available in the literature, a representative methodology can be synthesized from established alkaloid isolation techniques and data from various studies.

Experimental Protocol: A Representative Method for this compound Isolation

This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Delphinium denudatum.

1. Preparation of Plant Material:

-

Air-dry the roots of Delphinium denudatum at room temperature in a well-ventilated area until a constant weight is achieved.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material (e.g., 1 kg) with methanol (B129727) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in a 5% aqueous hydrochloric acid solution.

-

Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 with an ammonium (B1175870) hydroxide (B78521) solution.

-

Extract the alkaline solution with chloroform (B151607) or dichloromethane (B109758) (e.g., 3 x 2 L) to obtain the total crude alkaloids.

-

Concentrate the organic layer under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 95:5) and visualizing with Dragendorff's reagent.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC on a C18 reversed-phase column.

-

A typical mobile phase would be a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 235 nm).

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), and comparison with published data.

Data Presentation: Quantitative Aspects of Isolation

Quantitative data for this compound isolation is scarce in the literature. The yield of total alkaloids and individual compounds can vary significantly. The following table provides a hypothetical representation based on typical alkaloid extractions.

| Parameter | Value | Reference |

| Starting Plant Material (dried roots) | 1 kg | - |

| Crude Methanolic Extract | 100 - 150 g | - |

| Crude Alkaloid Fraction | 5 - 10 g | - |

| Purified this compound | 50 - 200 mg | - |

Visualization of the Isolation Workflow

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways of this compound

The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of ion channels and anti-inflammatory pathways.

Modulation of Voltage-Gated Sodium Channels

Diterpenoid alkaloids are known to interact with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By modulating the activity of these channels, this compound may exert its analgesic and neuroprotective effects. The proposed mechanism involves the binding of this compound to the channel protein, which can lead to either activation or inhibition of sodium ion influx, thereby altering neuronal excitability.

Anti-inflammatory Effects via the NF-κB Pathway

The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is hypothesized that this compound may suppress the activation of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would, in turn, sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Visualization of a Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathways for this compound's biological activity.

Conclusion

This compound stands out as a diterpenoid alkaloid with considerable potential for therapeutic development. Its presence in readily available plant sources, combined with established, albeit general, isolation protocols, makes it an accessible compound for further research. The elucidation of its precise mechanisms of action, particularly its interaction with voltage-gated sodium channels and the NF-κB signaling pathway, will be crucial in advancing its journey from a natural product to a potential clinical candidate. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic promise.

References

- 1. Antifungal diterpenoid alkaloids from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Denudatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid with a complex hexacyclic structure. This class of natural products has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective properties. Found primarily in plant species of the genera Aconitum and Delphinium, this compound and its analogues represent a promising area for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.

Natural Sources of this compound

This compound is predominantly isolated from the roots of flowering plants belonging to the Ranunculaceae family. The primary species recognized as natural sources of this compound are:

-

Delphinium denudatum : The roots of this plant are a well-documented source of this compound, alongside other diterpenoid alkaloids such as vilmorrianone, panicutine, isotalatizidine, and condelphine[1].

-

Aconitum carmichaelii : The lateral roots of this species, commonly used in traditional Chinese medicine, have also been shown to contain this compound and its derivatives[2][3].

-

Aconitum kusnezoffii : This species is another documented source from which this compound has been isolated.

The concentration of this compound and other alkaloids can vary depending on the plant's geographical location, harvesting time, and the specific part of the plant being analyzed.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol with comprehensive quantitative data is not available in the literature, a representative methodology can be synthesized from established alkaloid isolation techniques and data from various studies.

Experimental Protocol: A Representative Method for this compound Isolation

This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Delphinium denudatum.

1. Preparation of Plant Material:

-

Air-dry the roots of Delphinium denudatum at room temperature in a well-ventilated area until a constant weight is achieved.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in a 5% aqueous hydrochloric acid solution.

-

Partition the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 with an ammonium hydroxide solution.

-

Extract the alkaline solution with chloroform or dichloromethane (e.g., 3 x 2 L) to obtain the total crude alkaloids.

-

Concentrate the organic layer under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 95:5) and visualizing with Dragendorff's reagent.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC on a C18 reversed-phase column.

-

A typical mobile phase would be a gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 235 nm).

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), and comparison with published data.

Data Presentation: Quantitative Aspects of Isolation

Quantitative data for this compound isolation is scarce in the literature. The yield of total alkaloids and individual compounds can vary significantly. The following table provides a hypothetical representation based on typical alkaloid extractions.

| Parameter | Value | Reference |

| Starting Plant Material (dried roots) | 1 kg | - |

| Crude Methanolic Extract | 100 - 150 g | - |

| Crude Alkaloid Fraction | 5 - 10 g | - |

| Purified this compound | 50 - 200 mg | - |

Visualization of the Isolation Workflow

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways of this compound

The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of ion channels and anti-inflammatory pathways.

Modulation of Voltage-Gated Sodium Channels

Diterpenoid alkaloids are known to interact with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By modulating the activity of these channels, this compound may exert its analgesic and neuroprotective effects. The proposed mechanism involves the binding of this compound to the channel protein, which can lead to either activation or inhibition of sodium ion influx, thereby altering neuronal excitability.

Anti-inflammatory Effects via the NF-κB Pathway

The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is hypothesized that this compound may suppress the activation of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would, in turn, sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Visualization of a Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathways for this compound's biological activity.

Conclusion

This compound stands out as a diterpenoid alkaloid with considerable potential for therapeutic development. Its presence in readily available plant sources, combined with established, albeit general, isolation protocols, makes it an accessible compound for further research. The elucidation of its precise mechanisms of action, particularly its interaction with voltage-gated sodium channels and the NF-κB signaling pathway, will be crucial in advancing its journey from a natural product to a potential clinical candidate. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic promise.

References

- 1. Antifungal diterpenoid alkaloids from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

The Denudatine Biosynthesis Pathway in Aconitum Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of denudatine, a C20-diterpenoid alkaloid found in Aconitum plants. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of these medicinally significant, yet often toxic, compounds. The guide details the current understanding of the enzymatic steps, from primary metabolites to the complex this compound skeleton, and offers insights into the experimental methodologies used to elucidate this pathway.

Introduction to this compound and Aconitum Alkaloids

Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally diverse diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeleton into C18, C19, and C20-DAs. This compound belongs to the atisine-type C20-diterpenoid alkaloids, which are considered key precursors for the more complex and often highly toxic C19-DAs like aconitine.[1][2] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these alkaloids and for developing strategies to mitigate the toxicity of Aconitum-based traditional medicines.

The biosynthesis of DAs is a complex process involving multiple enzyme families, including terpene synthases, cytochrome P450 monooxygenases (CYP450s), 2-oxoglutarate-dependent dioxygenases (2-ODDs), O-methyltransferases (OMTs), and acyltransferases.[3][4][5] While the complete pathway to this compound is not yet fully elucidated, significant progress has been made through integrated metabolomic and transcriptomic analyses of various Aconitum species.[3][4]

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be broadly divided into three main stages: the formation of the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP), the cyclization of GGPP to the characteristic atisane (B1241233) skeleton, and the subsequent oxidative modifications to form the this compound structure.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The journey to this compound begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. In plants, IPP and DMAPP are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6][7] Through a series of condensations catalyzed by prenyltransferases, three molecules of IPP and one molecule of DMAPP are assembled to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[8]

Formation of the ent-Atisane Skeleton

The formation of the characteristic tetracyclic ent-atisane skeleton is a critical step in this compound biosynthesis and is catalyzed by a pair of terpene synthases (TPSs):

-

ent-Copalyl Diphosphate (B83284) Synthase (CPS): * This class II diterpene synthase catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][6]

-

ent-Kaurene Synthase-Like (KSL) enzymes: * These class I diterpene synthases further cyclize ent-CPP to form the tetracyclic diterpene skeletons. In the context of this compound biosynthesis, specific KSLs catalyze the formation of ent-atiserene, the immediate hydrocarbon precursor to the atisane skeleton.[4][9] In Aconitum carmichaelii, AcKSL1 and AcKSL2s have been functionally identified as ent-atiserene synthases.[4]

Figure 1: Overview of the this compound Biosynthesis Pathway.

Oxidative Modifications of the ent-Atisane Skeleton

The conversion of ent-atiserene to this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3] While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptomic and co-expression analyses in Aconitum species have identified several candidate CYP450 and 2-ODD genes that are highly co-expressed with the terpene synthases involved in ent-atisane formation.[3] These enzymes are hypothesized to be responsible for the hydroxylation and other oxidative modifications of the atisane skeleton, as well as the incorporation of the nitrogen atom, which is a hallmark of alkaloids. The nitrogen is believed to be derived from ethanolamine, which itself is synthesized from the amino acid L-serine.[10][11]

Quantitative Data on Diterpenoid Alkaloid Biosynthesis

Quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and absolute metabolite concentrations, are currently limited in the scientific literature. However, several studies have reported the relative abundance of various diterpenoid alkaloids, including atisine-type alkaloids, in different tissues of Aconitum plants. This information, often obtained through UPLC-MS/MS analysis, provides valuable insights into the tissue-specific regulation of the pathway.

| Alkaloid Type | Plant Species | Tissue | Relative Abundance/Concentration | Reference |

| Atisine-type C20-DAs | Aconitum gymnandrum | Root of sterile seedlings | 595.79 µg/g | [3] |

| Atisine (B3415921) | Aconitum gymnandrum | Cell line from root | 264.82 µg/g | [3] |

| Diester-diterpenoid alkaloids (DDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Aconitine: 0.031 ng/mL, Mesaconitine: 0.086 ng/mL, Hypaconitine: 0.120 ng/mL | [12] |

| Monoester-diterpenoid alkaloids (MDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Benzoylmesaconine: 1.932 ng/mL, Benzoyldeoxyaconitine: 4.665 ng/mL | [12] |

| Aconitine-type alkaloids | Aconitum carmichaelii | Unprocessed roots | Varies significantly between batches | [13] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are generalized protocols for key experiments, based on methodologies reported in the study of Aconitum alkaloids.

Metabolite Extraction and Analysis by UPLC-MS/MS

This protocol describes a general method for the extraction and analysis of diterpenoid alkaloids from Aconitum plant material.

Materials:

-

Dried and powdered Aconitum plant tissue

-

Berberine (B55584) (internal standard)

-

0.22 µm syringe filters

-

UPLC-Q-TOF-MS system

Procedure:

-

Weigh approximately 10 mg of the powdered plant tissue.

-

Add 1.5 mL of 50% methanol containing a known concentration of berberine as an internal standard (e.g., 2 µg/mL).[3]

-

Sonicate the mixture for 30 minutes.[3]

-

Filter the extract through a 0.22 µm syringe filter.[3]

-

Analyze the filtrate using a UPLC-Q-TOF-MS system.

-

Separate the alkaloids using a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate).[13]

-

Detect and identify the metabolites based on their retention times, accurate mass-to-charge ratios (m/z), and MS/MS fragmentation patterns.[12][14]

Figure 2: Workflow for Metabolite Analysis.

Transcriptome Analysis for Gene Discovery

RNA sequencing (RNA-Seq) of different Aconitum tissues is a powerful tool for identifying candidate genes involved in this compound biosynthesis.

Procedure:

-

Isolate total RNA from various tissues of an Aconitum species (e.g., roots, stems, leaves, flowers).

-

Construct cDNA libraries for each tissue type.

-

Perform high-throughput sequencing (e.g., Illumina or PacBio).[4][5]

-

Assemble the sequencing reads de novo to generate a transcriptome.[5]

-

Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NR, Swiss-Prot, GO, KEGG).[3]

-

Identify candidate genes for diterpenoid alkaloid biosynthesis based on their annotations (e.g., terpene synthases, CYP450s, OMTs).

-

Perform differential gene expression analysis between tissues to identify genes with expression patterns that correlate with alkaloid accumulation.

-

Conduct gene co-expression network analysis to identify modules of co-regulated genes, which can provide further evidence for their involvement in the same metabolic pathway.[3]

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes identified through transcriptome analysis, they can be expressed in a heterologous host system, and the resulting recombinant enzymes can be tested for their catalytic activity.

Host Systems:

-

Escherichia coli is commonly used for the expression of soluble enzymes like terpene synthases.[4]

-

Yeast (Saccharomyces cerevisiae) is often preferred for the expression of membrane-bound enzymes like plant CYP450s, as it possesses the necessary endoplasmic reticulum and redox partners.

General Protocol for Terpene Synthase Expression in E. coli:

-

Clone the full-length coding sequence of the candidate terpene synthase gene into an E. coli expression vector (e.g., pET28a).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance protein solubility.

-

Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Perform in vitro enzyme assays by incubating the purified enzyme with the appropriate substrate (e.g., GGPP for CPS, ent-CPP for KSL) in a suitable buffer.

-

Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by GC-MS to identify the enzymatic products.[4]

References

- 1. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 7. chem.uwec.edu [chem.uwec.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 13. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Denudatine Biosynthesis Pathway in Aconitum Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of denudatine, a C20-diterpenoid alkaloid found in Aconitum plants. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of these medicinally significant, yet often toxic, compounds. The guide details the current understanding of the enzymatic steps, from primary metabolites to the complex this compound skeleton, and offers insights into the experimental methodologies used to elucidate this pathway.

Introduction to this compound and Aconitum Alkaloids

Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally diverse diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeleton into C18, C19, and C20-DAs. This compound belongs to the atisine-type C20-diterpenoid alkaloids, which are considered key precursors for the more complex and often highly toxic C19-DAs like aconitine.[1][2] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these alkaloids and for developing strategies to mitigate the toxicity of Aconitum-based traditional medicines.

The biosynthesis of DAs is a complex process involving multiple enzyme families, including terpene synthases, cytochrome P450 monooxygenases (CYP450s), 2-oxoglutarate-dependent dioxygenases (2-ODDs), O-methyltransferases (OMTs), and acyltransferases.[3][4][5] While the complete pathway to this compound is not yet fully elucidated, significant progress has been made through integrated metabolomic and transcriptomic analyses of various Aconitum species.[3][4]

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be broadly divided into three main stages: the formation of the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP), the cyclization of GGPP to the characteristic atisane (B1241233) skeleton, and the subsequent oxidative modifications to form the this compound structure.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The journey to this compound begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. In plants, IPP and DMAPP are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6][7] Through a series of condensations catalyzed by prenyltransferases, three molecules of IPP and one molecule of DMAPP are assembled to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[8]

Formation of the ent-Atisane Skeleton

The formation of the characteristic tetracyclic ent-atisane skeleton is a critical step in this compound biosynthesis and is catalyzed by a pair of terpene synthases (TPSs):

-

ent-Copalyl Diphosphate (B83284) Synthase (CPS): * This class II diterpene synthase catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][6]

-

ent-Kaurene Synthase-Like (KSL) enzymes: * These class I diterpene synthases further cyclize ent-CPP to form the tetracyclic diterpene skeletons. In the context of this compound biosynthesis, specific KSLs catalyze the formation of ent-atiserene, the immediate hydrocarbon precursor to the atisane skeleton.[4][9] In Aconitum carmichaelii, AcKSL1 and AcKSL2s have been functionally identified as ent-atiserene synthases.[4]

Figure 1: Overview of the this compound Biosynthesis Pathway.

Oxidative Modifications of the ent-Atisane Skeleton

The conversion of ent-atiserene to this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3] While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptomic and co-expression analyses in Aconitum species have identified several candidate CYP450 and 2-ODD genes that are highly co-expressed with the terpene synthases involved in ent-atisane formation.[3] These enzymes are hypothesized to be responsible for the hydroxylation and other oxidative modifications of the atisane skeleton, as well as the incorporation of the nitrogen atom, which is a hallmark of alkaloids. The nitrogen is believed to be derived from ethanolamine, which itself is synthesized from the amino acid L-serine.[10][11]

Quantitative Data on Diterpenoid Alkaloid Biosynthesis

Quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and absolute metabolite concentrations, are currently limited in the scientific literature. However, several studies have reported the relative abundance of various diterpenoid alkaloids, including atisine-type alkaloids, in different tissues of Aconitum plants. This information, often obtained through UPLC-MS/MS analysis, provides valuable insights into the tissue-specific regulation of the pathway.

| Alkaloid Type | Plant Species | Tissue | Relative Abundance/Concentration | Reference |

| Atisine-type C20-DAs | Aconitum gymnandrum | Root of sterile seedlings | 595.79 µg/g | [3] |

| Atisine (B3415921) | Aconitum gymnandrum | Cell line from root | 264.82 µg/g | [3] |

| Diester-diterpenoid alkaloids (DDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Aconitine: 0.031 ng/mL, Mesaconitine: 0.086 ng/mL, Hypaconitine: 0.120 ng/mL | [12] |

| Monoester-diterpenoid alkaloids (MDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Benzoylmesaconine: 1.932 ng/mL, Benzoyldeoxyaconitine: 4.665 ng/mL | [12] |

| Aconitine-type alkaloids | Aconitum carmichaelii | Unprocessed roots | Varies significantly between batches | [13] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are generalized protocols for key experiments, based on methodologies reported in the study of Aconitum alkaloids.

Metabolite Extraction and Analysis by UPLC-MS/MS

This protocol describes a general method for the extraction and analysis of diterpenoid alkaloids from Aconitum plant material.

Materials:

-

Dried and powdered Aconitum plant tissue

-

Berberine (B55584) (internal standard)

-

0.22 µm syringe filters

-

UPLC-Q-TOF-MS system

Procedure:

-

Weigh approximately 10 mg of the powdered plant tissue.

-

Add 1.5 mL of 50% methanol containing a known concentration of berberine as an internal standard (e.g., 2 µg/mL).[3]

-

Sonicate the mixture for 30 minutes.[3]

-

Filter the extract through a 0.22 µm syringe filter.[3]

-

Analyze the filtrate using a UPLC-Q-TOF-MS system.

-

Separate the alkaloids using a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate).[13]

-

Detect and identify the metabolites based on their retention times, accurate mass-to-charge ratios (m/z), and MS/MS fragmentation patterns.[12][14]

Figure 2: Workflow for Metabolite Analysis.

Transcriptome Analysis for Gene Discovery

RNA sequencing (RNA-Seq) of different Aconitum tissues is a powerful tool for identifying candidate genes involved in this compound biosynthesis.

Procedure:

-

Isolate total RNA from various tissues of an Aconitum species (e.g., roots, stems, leaves, flowers).

-

Construct cDNA libraries for each tissue type.

-

Perform high-throughput sequencing (e.g., Illumina or PacBio).[4][5]

-

Assemble the sequencing reads de novo to generate a transcriptome.[5]

-

Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NR, Swiss-Prot, GO, KEGG).[3]

-

Identify candidate genes for diterpenoid alkaloid biosynthesis based on their annotations (e.g., terpene synthases, CYP450s, OMTs).

-

Perform differential gene expression analysis between tissues to identify genes with expression patterns that correlate with alkaloid accumulation.

-

Conduct gene co-expression network analysis to identify modules of co-regulated genes, which can provide further evidence for their involvement in the same metabolic pathway.[3]

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes identified through transcriptome analysis, they can be expressed in a heterologous host system, and the resulting recombinant enzymes can be tested for their catalytic activity.

Host Systems:

-

Escherichia coli is commonly used for the expression of soluble enzymes like terpene synthases.[4]

-

Yeast (Saccharomyces cerevisiae) is often preferred for the expression of membrane-bound enzymes like plant CYP450s, as it possesses the necessary endoplasmic reticulum and redox partners.

General Protocol for Terpene Synthase Expression in E. coli:

-

Clone the full-length coding sequence of the candidate terpene synthase gene into an E. coli expression vector (e.g., pET28a).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance protein solubility.

-

Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Perform in vitro enzyme assays by incubating the purified enzyme with the appropriate substrate (e.g., GGPP for CPS, ent-CPP for KSL) in a suitable buffer.

-

Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by GC-MS to identify the enzymatic products.[4]

References

- 1. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 7. chem.uwec.edu [chem.uwec.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 13. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Denudatine Biosynthesis Pathway in Aconitum Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of denudatine, a C20-diterpenoid alkaloid found in Aconitum plants. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of these medicinally significant, yet often toxic, compounds. The guide details the current understanding of the enzymatic steps, from primary metabolites to the complex this compound skeleton, and offers insights into the experimental methodologies used to elucidate this pathway.

Introduction to this compound and Aconitum Alkaloids

Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally diverse diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeleton into C18, C19, and C20-DAs. This compound belongs to the atisine-type C20-diterpenoid alkaloids, which are considered key precursors for the more complex and often highly toxic C19-DAs like aconitine.[1][2] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these alkaloids and for developing strategies to mitigate the toxicity of Aconitum-based traditional medicines.

The biosynthesis of DAs is a complex process involving multiple enzyme families, including terpene synthases, cytochrome P450 monooxygenases (CYP450s), 2-oxoglutarate-dependent dioxygenases (2-ODDs), O-methyltransferases (OMTs), and acyltransferases.[3][4][5] While the complete pathway to this compound is not yet fully elucidated, significant progress has been made through integrated metabolomic and transcriptomic analyses of various Aconitum species.[3][4]

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be broadly divided into three main stages: the formation of the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP), the cyclization of GGPP to the characteristic atisane skeleton, and the subsequent oxidative modifications to form the this compound structure.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The journey to this compound begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. In plants, IPP and DMAPP are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6][7] Through a series of condensations catalyzed by prenyltransferases, three molecules of IPP and one molecule of DMAPP are assembled to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[8]

Formation of the ent-Atisane Skeleton

The formation of the characteristic tetracyclic ent-atisane skeleton is a critical step in this compound biosynthesis and is catalyzed by a pair of terpene synthases (TPSs):

-

ent-Copalyl Diphosphate Synthase (CPS): * This class II diterpene synthase catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][6]

-

ent-Kaurene Synthase-Like (KSL) enzymes: * These class I diterpene synthases further cyclize ent-CPP to form the tetracyclic diterpene skeletons. In the context of this compound biosynthesis, specific KSLs catalyze the formation of ent-atiserene, the immediate hydrocarbon precursor to the atisane skeleton.[4][9] In Aconitum carmichaelii, AcKSL1 and AcKSL2s have been functionally identified as ent-atiserene synthases.[4]

Figure 1: Overview of the this compound Biosynthesis Pathway.

Oxidative Modifications of the ent-Atisane Skeleton

The conversion of ent-atiserene to this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3] While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptomic and co-expression analyses in Aconitum species have identified several candidate CYP450 and 2-ODD genes that are highly co-expressed with the terpene synthases involved in ent-atisane formation.[3] These enzymes are hypothesized to be responsible for the hydroxylation and other oxidative modifications of the atisane skeleton, as well as the incorporation of the nitrogen atom, which is a hallmark of alkaloids. The nitrogen is believed to be derived from ethanolamine, which itself is synthesized from the amino acid L-serine.[10][11]

Quantitative Data on Diterpenoid Alkaloid Biosynthesis

Quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and absolute metabolite concentrations, are currently limited in the scientific literature. However, several studies have reported the relative abundance of various diterpenoid alkaloids, including atisine-type alkaloids, in different tissues of Aconitum plants. This information, often obtained through UPLC-MS/MS analysis, provides valuable insights into the tissue-specific regulation of the pathway.

| Alkaloid Type | Plant Species | Tissue | Relative Abundance/Concentration | Reference |

| Atisine-type C20-DAs | Aconitum gymnandrum | Root of sterile seedlings | 595.79 µg/g | [3] |

| Atisine | Aconitum gymnandrum | Cell line from root | 264.82 µg/g | [3] |

| Diester-diterpenoid alkaloids (DDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Aconitine: 0.031 ng/mL, Mesaconitine: 0.086 ng/mL, Hypaconitine: 0.120 ng/mL | [12] |

| Monoester-diterpenoid alkaloids (MDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Benzoylmesaconine: 1.932 ng/mL, Benzoyldeoxyaconitine: 4.665 ng/mL | [12] |

| Aconitine-type alkaloids | Aconitum carmichaelii | Unprocessed roots | Varies significantly between batches | [13] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are generalized protocols for key experiments, based on methodologies reported in the study of Aconitum alkaloids.

Metabolite Extraction and Analysis by UPLC-MS/MS

This protocol describes a general method for the extraction and analysis of diterpenoid alkaloids from Aconitum plant material.

Materials:

-

Dried and powdered Aconitum plant tissue

-

50% Methanol

-

Berberine (internal standard)

-

0.22 µm syringe filters

-

UPLC-Q-TOF-MS system

Procedure:

-

Weigh approximately 10 mg of the powdered plant tissue.

-

Add 1.5 mL of 50% methanol containing a known concentration of berberine as an internal standard (e.g., 2 µg/mL).[3]

-

Sonicate the mixture for 30 minutes.[3]

-

Filter the extract through a 0.22 µm syringe filter.[3]

-

Analyze the filtrate using a UPLC-Q-TOF-MS system.

-

Separate the alkaloids using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium hydrogen carbonate).[13]

-

Detect and identify the metabolites based on their retention times, accurate mass-to-charge ratios (m/z), and MS/MS fragmentation patterns.[12][14]

Figure 2: Workflow for Metabolite Analysis.

Transcriptome Analysis for Gene Discovery

RNA sequencing (RNA-Seq) of different Aconitum tissues is a powerful tool for identifying candidate genes involved in this compound biosynthesis.

Procedure:

-

Isolate total RNA from various tissues of an Aconitum species (e.g., roots, stems, leaves, flowers).

-

Construct cDNA libraries for each tissue type.

-

Perform high-throughput sequencing (e.g., Illumina or PacBio).[4][5]

-

Assemble the sequencing reads de novo to generate a transcriptome.[5]

-

Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NR, Swiss-Prot, GO, KEGG).[3]

-

Identify candidate genes for diterpenoid alkaloid biosynthesis based on their annotations (e.g., terpene synthases, CYP450s, OMTs).

-

Perform differential gene expression analysis between tissues to identify genes with expression patterns that correlate with alkaloid accumulation.

-

Conduct gene co-expression network analysis to identify modules of co-regulated genes, which can provide further evidence for their involvement in the same metabolic pathway.[3]

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes identified through transcriptome analysis, they can be expressed in a heterologous host system, and the resulting recombinant enzymes can be tested for their catalytic activity.

Host Systems:

-

Escherichia coli is commonly used for the expression of soluble enzymes like terpene synthases.[4]

-

Yeast (Saccharomyces cerevisiae) is often preferred for the expression of membrane-bound enzymes like plant CYP450s, as it possesses the necessary endoplasmic reticulum and redox partners.

General Protocol for Terpene Synthase Expression in E. coli:

-

Clone the full-length coding sequence of the candidate terpene synthase gene into an E. coli expression vector (e.g., pET28a).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance protein solubility.

-

Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Perform in vitro enzyme assays by incubating the purified enzyme with the appropriate substrate (e.g., GGPP for CPS, ent-CPP for KSL) in a suitable buffer.

-

Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by GC-MS to identify the enzymatic products.[4]

References

- 1. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 7. chem.uwec.edu [chem.uwec.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 13. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of Denudatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data specifically for denudatine is limited in the currently available scientific literature. This guide provides a comprehensive overview based on existing information on this compound and closely related C20-diterpenoid alkaloids, particularly from the Aconitum and Delphinium genera. The experimental protocols and signaling pathways described are representative methodologies used for this class of compounds.

Core Pharmacological Activities

This compound, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their significant physiological effects, primarily targeting the cardiovascular and central nervous systems. The preliminary pharmacological profile of this compound and its congeners suggests potential activities as a modulator of ion channels, with consequent effects on cardiac function and neuronal activity.

Cardiovascular Effects

The most directly observed pharmacological effect of a this compound-type alkaloid is on cardiac function. Cochlearenine, a closely related analogue, has been shown to exhibit a dose-dependent bradycardic effect in isolated guinea pig atria at concentrations ranging from 0.1 to 1.0 mg/mL. This effect points towards a direct action on the cardiac conduction system. Diterpenoid alkaloids, as a class, are recognized for their potential to modulate Na+ and/or K+ ion channels, which is a likely mechanism for the observed bradycardia[1].

Ion Channel Modulation

Diterpenoid alkaloids isolated from Aconitum and Delphinium species are known to interact with voltage-gated sodium channels. While specific quantitative data for this compound is not available, related compounds have demonstrated the ability to modulate these channels. This interaction can lead to either activation or blockade of the channel, depending on the specific alkaloid's structure, resulting in significant effects on the excitability of nerve and muscle cells. The potential for subtype-specific ion channel modulation presents an opportunity for the development of targeted therapeutics[1].

Central Nervous System (CNS) and Analgesic Potential

Though direct experimental evidence for this compound is scarce, many diterpenoid alkaloids exhibit a range of effects on the central nervous system, including analgesic properties. These effects are often attributed to their interaction with ion channels in neuronal tissues. Further investigation into this compound's CNS receptor binding profile and its activity in established analgesic models is warranted to explore this potential.

Quantitative Data

| Compound | Assay | System | Effect | Concentration/Dose |

| Cochlearenine | Bradycardic Effect | Isolated Guinea Pig Atria | Dose-dependent decrease in heart rate | 0.1 - 1.0 mg/mL[1] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the pharmacological profiling of this compound and related alkaloids.

Isolated Heart Preparation (Langendorff) for Bradycardic Effect

This protocol is representative for assessing the direct cardiac effects of a compound like cochlearenine.

Objective: To evaluate the chronotropic (heart rate) effects of this compound on an isolated mammalian heart.

Experimental System: Langendorff-perfused isolated guinea pig heart.

Methodology:

-

Animal Preparation: A male guinea pig (300-400g) is euthanized by cervical dislocation.

-

Heart Isolation: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at a constant pressure and temperature (37°C).

-

Data Acquisition: A force transducer is attached to the apex of the heart to record contractile force, and ECG electrodes are placed to monitor heart rate and rhythm.

-

Compound Administration: After a stabilization period, this compound is administered via the perfusion solution at increasing concentrations.

-

Data Analysis: Changes in heart rate are recorded and analyzed to determine the dose-response relationship.

Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol describes a general method for studying the effects of a compound on specific ion channels in isolated cells.

Objective: To determine if this compound modulates the activity of voltage-gated sodium or potassium channels.

Experimental System: Isolated cardiomyocytes or neurons, or cell lines expressing specific ion channel subtypes.

Methodology:

-

Cell Preparation: Single cells are isolated from cardiac or neuronal tissue or cultured cell lines are prepared on coverslips.

-

Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal). The whole-cell configuration is then established.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents through the channels of interest.

-

Compound Application: this compound is applied to the cell via the extracellular solution at various concentrations.

-

Data Analysis: The effect of this compound on the amplitude and kinetics of the ionic currents is measured to determine its modulatory effects (e.g., block, activation) and to calculate parameters like IC50.

Radioligand Binding Assay for Receptor Affinity

This is a standard protocol to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., opioid, serotonin, or dopamine (B1211576) receptors).

Experimental System: Cell membranes prepared from brain tissue or from cells expressing the receptor of interest.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized, and cell membranes are isolated by centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radiolabeled ligand is used to calculate its inhibition constant (Ki), which is a measure of its binding affinity.

Hot Plate Test for Analgesic Activity

This is a common behavioral test to assess the central analgesic effects of a compound.

Objective: To evaluate the potential analgesic activity of this compound in a thermal pain model.

Experimental System: Mice or rats.

Methodology:

-

Animal Acclimatization: Animals are acclimated to the testing room and the hot plate apparatus.

-

Compound Administration: this compound is administered to the animals (e.g., intraperitoneally or orally).

-

Hot Plate Test: At a predetermined time after compound administration, each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Latency Measurement: The time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency. A cut-off time is used to prevent tissue damage.

-

Data Analysis: An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential mechanism of this compound-induced bradycardia.

Caption: General workflow for patch-clamp electrophysiology.

Caption: Workflow for a radioligand binding assay.

References

Preliminary Pharmacological Profile of Denudatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data specifically for denudatine is limited in the currently available scientific literature. This guide provides a comprehensive overview based on existing information on this compound and closely related C20-diterpenoid alkaloids, particularly from the Aconitum and Delphinium genera. The experimental protocols and signaling pathways described are representative methodologies used for this class of compounds.

Core Pharmacological Activities

This compound, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their significant physiological effects, primarily targeting the cardiovascular and central nervous systems. The preliminary pharmacological profile of this compound and its congeners suggests potential activities as a modulator of ion channels, with consequent effects on cardiac function and neuronal activity.

Cardiovascular Effects

The most directly observed pharmacological effect of a this compound-type alkaloid is on cardiac function. Cochlearenine, a closely related analogue, has been shown to exhibit a dose-dependent bradycardic effect in isolated guinea pig atria at concentrations ranging from 0.1 to 1.0 mg/mL. This effect points towards a direct action on the cardiac conduction system. Diterpenoid alkaloids, as a class, are recognized for their potential to modulate Na+ and/or K+ ion channels, which is a likely mechanism for the observed bradycardia[1].

Ion Channel Modulation

Diterpenoid alkaloids isolated from Aconitum and Delphinium species are known to interact with voltage-gated sodium channels. While specific quantitative data for this compound is not available, related compounds have demonstrated the ability to modulate these channels. This interaction can lead to either activation or blockade of the channel, depending on the specific alkaloid's structure, resulting in significant effects on the excitability of nerve and muscle cells. The potential for subtype-specific ion channel modulation presents an opportunity for the development of targeted therapeutics[1].

Central Nervous System (CNS) and Analgesic Potential

Though direct experimental evidence for this compound is scarce, many diterpenoid alkaloids exhibit a range of effects on the central nervous system, including analgesic properties. These effects are often attributed to their interaction with ion channels in neuronal tissues. Further investigation into this compound's CNS receptor binding profile and its activity in established analgesic models is warranted to explore this potential.

Quantitative Data

| Compound | Assay | System | Effect | Concentration/Dose |

| Cochlearenine | Bradycardic Effect | Isolated Guinea Pig Atria | Dose-dependent decrease in heart rate | 0.1 - 1.0 mg/mL[1] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the pharmacological profiling of this compound and related alkaloids.

Isolated Heart Preparation (Langendorff) for Bradycardic Effect

This protocol is representative for assessing the direct cardiac effects of a compound like cochlearenine.

Objective: To evaluate the chronotropic (heart rate) effects of this compound on an isolated mammalian heart.

Experimental System: Langendorff-perfused isolated guinea pig heart.

Methodology:

-

Animal Preparation: A male guinea pig (300-400g) is euthanized by cervical dislocation.

-

Heart Isolation: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at a constant pressure and temperature (37°C).

-

Data Acquisition: A force transducer is attached to the apex of the heart to record contractile force, and ECG electrodes are placed to monitor heart rate and rhythm.

-

Compound Administration: After a stabilization period, this compound is administered via the perfusion solution at increasing concentrations.

-

Data Analysis: Changes in heart rate are recorded and analyzed to determine the dose-response relationship.

Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol describes a general method for studying the effects of a compound on specific ion channels in isolated cells.

Objective: To determine if this compound modulates the activity of voltage-gated sodium or potassium channels.

Experimental System: Isolated cardiomyocytes or neurons, or cell lines expressing specific ion channel subtypes.

Methodology:

-

Cell Preparation: Single cells are isolated from cardiac or neuronal tissue or cultured cell lines are prepared on coverslips.

-

Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal). The whole-cell configuration is then established.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents through the channels of interest.

-

Compound Application: this compound is applied to the cell via the extracellular solution at various concentrations.

-

Data Analysis: The effect of this compound on the amplitude and kinetics of the ionic currents is measured to determine its modulatory effects (e.g., block, activation) and to calculate parameters like IC50.

Radioligand Binding Assay for Receptor Affinity

This is a standard protocol to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., opioid, serotonin, or dopamine (B1211576) receptors).

Experimental System: Cell membranes prepared from brain tissue or from cells expressing the receptor of interest.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized, and cell membranes are isolated by centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radiolabeled ligand is used to calculate its inhibition constant (Ki), which is a measure of its binding affinity.

Hot Plate Test for Analgesic Activity

This is a common behavioral test to assess the central analgesic effects of a compound.

Objective: To evaluate the potential analgesic activity of this compound in a thermal pain model.

Experimental System: Mice or rats.

Methodology:

-

Animal Acclimatization: Animals are acclimated to the testing room and the hot plate apparatus.

-

Compound Administration: this compound is administered to the animals (e.g., intraperitoneally or orally).

-